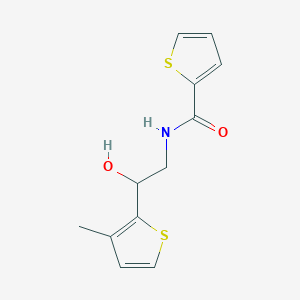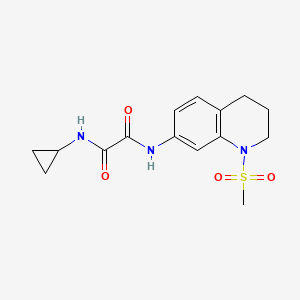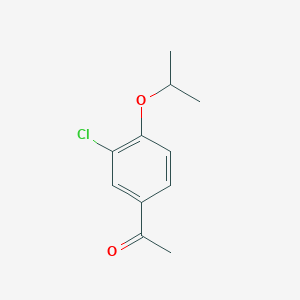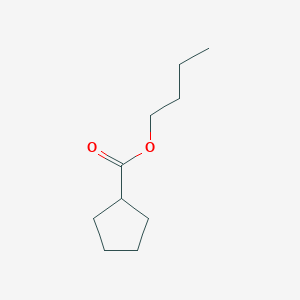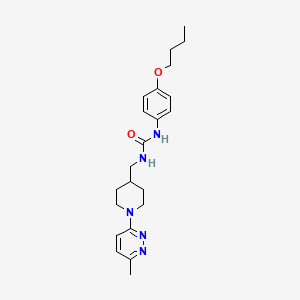
1-(4-Butoxyphenyl)-3-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Butoxyphenyl)-3-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)urea, also known as BPIP, is a synthetic compound that has been widely studied for its potential therapeutic applications. BPIP belongs to the class of urea derivatives and has been found to exhibit biological activity against a range of diseases, including cancer, inflammation, and neurological disorders.
Mechanism of Action
The mechanism of action of 1-(4-Butoxyphenyl)-3-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)urea is not fully understood, but it has been suggested that this compound acts by inhibiting the activity of specific enzymes or receptors that are involved in the disease process. For example, in cancer cells, this compound has been found to inhibit the activity of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair, leading to cell death. In addition, this compound has also been found to modulate the activity of certain neurotransmitter receptors in the brain, which may contribute to its therapeutic effects in neurological disorders.
Biochemical and Physiological Effects
This compound has been found to exhibit a range of biochemical and physiological effects in various disease models. In cancer cells, this compound has been shown to induce cell death by activating apoptotic pathways and inhibiting DNA repair mechanisms. In addition, this compound has also been found to reduce inflammation by inhibiting the activity of specific enzymes and cytokines that are involved in the inflammatory response. Furthermore, this compound has been shown to have neuroprotective effects in animal models of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-(4-Butoxyphenyl)-3-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)urea in lab experiments is its high potency and selectivity for specific disease targets. This makes it a valuable tool for studying the underlying mechanisms of various diseases and developing new therapeutic strategies. However, one of the limitations of using this compound is its relatively high cost and limited availability, which may restrict its use in certain research settings.
Future Directions
There are several future directions for research on 1-(4-Butoxyphenyl)-3-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)urea. One area of interest is the development of new synthetic methods for this compound that are more efficient and cost-effective. In addition, further studies are needed to elucidate the precise mechanism of action of this compound and its potential therapeutic targets in various diseases. Furthermore, there is a need for more preclinical and clinical studies to evaluate the safety and efficacy of this compound in humans, which may pave the way for its eventual use in clinical practice.
Synthesis Methods
The synthesis of 1-(4-Butoxyphenyl)-3-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)urea involves the reaction of 1-(6-methylpyridazin-3-yl)piperidine-4-carboxylic acid with 4-butoxyphenyl isocyanate in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), to yield the intermediate this compound. The intermediate is then purified by recrystallization to obtain the final product, this compound.
Scientific Research Applications
1-(4-Butoxyphenyl)-3-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)urea has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, this compound has been found to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer treatment. In addition, this compound has also been studied for its anti-inflammatory properties and its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
1-(4-butoxyphenyl)-3-[[1-(6-methylpyridazin-3-yl)piperidin-4-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N5O2/c1-3-4-15-29-20-8-6-19(7-9-20)24-22(28)23-16-18-11-13-27(14-12-18)21-10-5-17(2)25-26-21/h5-10,18H,3-4,11-16H2,1-2H3,(H2,23,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBNJQDRUDJNUBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)NC(=O)NCC2CCN(CC2)C3=NN=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

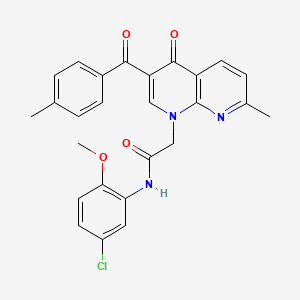
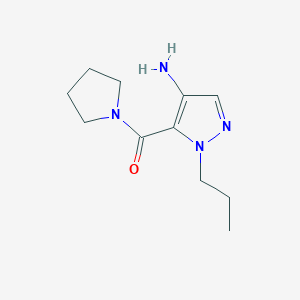
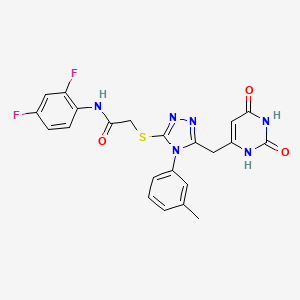
![N-(3-chloro-4-methoxyphenyl)-2-[4-(3-ethylphenyl)-2,3-dioxopyrazin-1-yl]acetamide](/img/structure/B2847989.png)
